molecular formula C8H7NO2S B129394 2-Ethynylbenzenesulfonamide CAS No. 149364-67-0

2-Ethynylbenzenesulfonamide

Cat. No. B129394
CAS RN: 149364-67-0
M. Wt: 181.21 g/mol
InChI Key: LSFGQQOZZDIOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been found to have potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

2-Ethynylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In agriculture, it has been studied for its herbicidal properties. It has been found to inhibit the growth of weeds by interfering with their metabolic pathways. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces. These monolayers have potential applications in the development of biosensors and other electronic devices.

Mechanism of Action

The mechanism of action of 2-Ethynylbenzenesulfonamide is not fully understood. However, it has been proposed that it inhibits the activity of enzymes that are involved in important metabolic pathways. For example, in cancer cells, it has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in pH regulation. In weeds, it has been found to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, which is a programmed cell death process. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their metabolic pathways. In weeds, it has been found to inhibit the growth and development of the plant by interfering with their metabolic pathways. In material science, it has been found to form self-assembled monolayers on gold surfaces, which can be used for the development of biosensors and other electronic devices.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Ethynylbenzenesulfonamide in lab experiments is its unique properties, which make it suitable for various applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to some organisms, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Ethynylbenzenesulfonamide. One direction is the further study of its anticancer properties. It has been found to be effective against various types of cancer cells, and further research may lead to the development of new cancer treatments. Another direction is the study of its herbicidal properties. It has been found to be effective against various types of weeds, and further research may lead to the development of new herbicides. Finally, the study of its self-assembling properties may lead to the development of new electronic devices and biosensors.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of enzymes that are involved in important metabolic pathways. It has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of this compound, including the further study of its anticancer and herbicidal properties, and the study of its self-assembling properties.

Synthesis Methods

The synthesis of 2-Ethynylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with acetylene in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product. The purity of the product can be improved by recrystallization from an appropriate solvent.

properties

CAS RN

149364-67-0

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-ethynylbenzenesulfonamide

InChI

InChI=1S/C8H7NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H,(H2,9,10,11)

InChI Key

LSFGQQOZZDIOPF-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=C1S(=O)(=O)N

Canonical SMILES

C#CC1=CC=CC=C1S(=O)(=O)N

synonyms

Benzenesulfonamide, 2-ethynyl- (9CI)

Origin of Product

United States

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